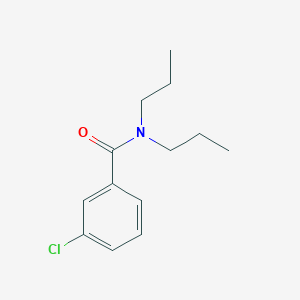

3-chloro-N,N-dipropylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N,N-dipropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHRRTXQAOTSRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349950 | |

| Record name | 3-chloro-N,N-dipropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5552-80-7 | |

| Record name | 3-chloro-N,N-dipropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 3 Chloro N,n Dipropylbenzamide Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3-chloro-N,N-dipropylbenzamide, both ¹H and ¹³C NMR provide a complete map of the proton and carbon framework.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N,N-dipropyl groups. The aromatic region for a 3-substituted (meta-substituted) ring typically displays four protons with complex splitting patterns. The two N-propyl groups will show signals for the α-methylene (N-CH₂), β-methylene (CH₂), and terminal methyl (CH₃) protons. Due to hindered rotation around the amide C-N bond, the signals for the propyl groups, particularly the α-methylenes, may appear as broad signals or even as two distinct sets of signals. rsc.org

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides one signal for each unique carbon atom. The spectrum for this compound is predicted to show a signal for the carbonyl carbon (C=O) around 170 ppm, six distinct signals for the aromatic carbons, and three signals for the n-propyl chains. The carbon atom bonded to the chlorine (C3) will be identifiable by its chemical shift and the absence of a directly attached proton in a DEPT-135 experiment.

Predicted NMR Data for this compound

| ¹H NMR | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.4-7.2 | m | 4H | Ar-H |

| Propyl (α) | ~3.4 (br s), ~3.1 (br s) | m | 4H | N-CH₂ |

| Propyl (β) | ~1.65 | m | 4H | N-CH₂-CH₂ |

| Propyl (γ) | ~0.95 (br s), ~0.75 (br s) | t | 6H | CH₃ |

| ¹³C NMR | Chemical Shift (δ) (ppm) | Assignment | ||

| Carbonyl | ~170 | C=O | ||

| Aromatic | ~139 (C-1) | C-Ar | ||

| Aromatic | ~134 (C-3) | C-Cl | ||

| Aromatic | ~125-130 (C-2, C-4, C-5, C-6) | CH-Ar | ||

| Propyl (α) | ~51, ~46 | N-CH₂ | ||

| Propyl (β) | ~22, ~21 | N-CH₂-CH₂ | ||

| Propyl (γ) | ~11 | CH₃ |

For a molecule like this compound, which is achiral, stereochemical assignment is not a primary concern. However, advanced NMR techniques can be employed to study dynamic phenomena, such as the restricted rotation around the amide (C-N) bond. This rotation is often slow on the NMR timescale at room temperature, leading to magnetic non-equivalence of the two N-propyl groups.

Variable-temperature (VT) NMR studies could be used to probe this dynamic process. By increasing the temperature, the rate of rotation increases, which would cause the separate signals of the two propyl groups to coalesce into a single set of averaged signals. From the coalescence temperature, the energy barrier (ΔG‡) for this rotation can be calculated, providing valuable insight into the electronic and steric properties of the amide bond.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Interpretation

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement, allowing for the determination of a molecule's elemental formula. For this compound (C₁₃H₁₈ClNO), the exact mass of the protonated molecular ion [M+H]⁺ can be calculated. This experimental value is then compared to the theoretical mass to confirm the molecular formula with high confidence.

The calculated monoisotopic mass for [C₁₃H₁₉³⁵ClNO]⁺ is 240.1155. The presence of the chlorine-37 isotope would result in an [M+2+H]⁺ peak at 242.1126. rsc.org HRMS analysis using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer would be expected to find experimental masses that match these theoretical values to within a few parts per million (ppm). rsc.org

Electron Ionization (EI) or Collision-Induced Dissociation (CID) in ESI-MS/MS experiments cause the molecular ion to break apart into smaller, characteristic fragments. The analysis of these fragments helps to piece together the molecular structure.

For this compound, the key fragmentation pathways would include:

Isotopic Pattern: The most distinctive feature will be the M/M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments, with a relative intensity ratio of approximately 3:1, characteristic of the natural abundance of ³⁵Cl and ³⁷Cl isotopes. docbrown.infolibretexts.org

Formation of the Acylium Ion: A primary fragmentation is the cleavage of the C-N bond to form the stable 3-chlorobenzoyl acylium ion. tci-thaijo.org

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom in the propyl chains is a common pathway for amines and amides, leading to the loss of an ethyl radical (C₂H₅•). arizona.edulibretexts.org

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Predicted Fragment Ion | Notes |

| 239 | 241 | [C₁₃H₁₈ClNO]⁺• | Molecular Ion (M⁺•) |

| 210 | 212 | [M - C₂H₅]⁺ | Loss of an ethyl radical via α-cleavage |

| 139 | 141 | [ClC₆H₄CO]⁺ | 3-chlorobenzoyl cation (base peak) |

| 111 | 113 | [ClC₆H₄]⁺ | Loss of CO from the acylium ion |

| 100 | - | [M - ClC₆H₄CO]⁺ | Dipropylaminyl cation |

| 72 | - | [CH₂(CH₂)₂N=CHCH₃]⁺ | α-cleavage fragment |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations that cause a change in the dipole moment. For this compound, the most prominent absorption band would be the strong carbonyl (C=O) stretch of the tertiary amide, typically appearing in the range of 1630-1660 cm⁻¹. Other key absorptions include the C-N stretch, C-H stretches of the aromatic and alkyl groups, and aromatic C=C bending vibrations. The C-Cl stretch would appear in the fingerprint region. rsc.orgtci-thaijo.org

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is often complementary to IR. The aromatic ring vibrations are typically strong in the Raman spectrum. The C=O stretch would also be visible, though often weaker than in the IR spectrum. Symmetrical vibrations and bonds involving heavier atoms can also give rise to distinct Raman signals.

Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique |

| ~3080 | Medium | Aromatic C-H Stretch | IR, Raman |

| ~2960, 2870 | Strong | Aliphatic C-H Stretch | IR, Raman |

| ~1645 | Very Strong | Amide C=O Stretch | IR |

| ~1595, 1570 | Medium-Strong | Aromatic C=C Stretch | IR, Raman |

| ~1430 | Medium | C-N Stretch | IR |

| ~1100-1000 | Medium-Strong | Aromatic in-plane C-H bend | IR |

| ~780 | Strong | Aromatic out-of-plane C-H bend | IR |

| ~700 | Medium | C-Cl Stretch | IR, Raman |

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of this compound is complex, with numerous absorption bands corresponding to the various functional groups present in the molecule. The assignment of these bands to specific vibrational modes is achieved by comparing experimental spectra with theoretical calculations and data from related compounds. primescholars.comscialert.net The key characteristic vibrations are associated with the carbonyl group, the aromatic ring, the C-Cl bond, and the N-dipropyl moiety.

The most prominent band in the infrared spectrum is typically the C=O stretching vibration of the amide group, which is expected to appear in the region of 1630-1680 cm⁻¹. scialert.net The stretching vibrations of the C-N bond are generally found at lower frequencies. The aromatic ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. scialert.net The C-Cl stretching vibration is typically observed in the fingerprint region, often between 600 and 800 cm⁻¹. The aliphatic C-H stretching modes of the propyl groups are expected just below 3000 cm⁻¹. spectroscopyonline.com

Table 1: Tentative Assignment of Characteristic Vibrational Modes for this compound This table is based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Asymmetric & Symmetric C-H Stretch | -CH₃, -CH₂ (propyl) | 2850 - 2970 | Medium to Strong |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium to Weak |

| C=O Stretch (Amide I) | -C(O)N- | 1630 - 1680 | Very Strong |

| Aromatic C=C Stretch | Phenyl Ring | 1400 - 1600 | Medium to Strong |

| CH₂/CH₃ Bending | Propyl Groups | 1375 - 1465 | Medium |

| C-N Stretch | Ar-C(O)N, N-CH₂ | 1250 - 1350 | Medium |

| C-Cl Stretch | Ar-Cl | 600 - 800 | Medium to Strong |

Probing Intermolecular Interactions via Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for investigating non-covalent intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the supramolecular assembly in the solid state. researchgate.netnih.gov Although this compound lacks a hydrogen bond donor (like an N-H proton), the carbonyl oxygen and the chlorine atom can act as hydrogen bond acceptors.

The frequency of the C=O stretching vibration (Amide I band) is particularly sensitive to its local environment. mdpi.com In the solid state, crystal packing effects and weak intermolecular interactions (e.g., C-H···O or C-H···Cl interactions) can cause this band to shift compared to its position in a non-polar solution. A shift to a lower wavenumber (red shift) typically indicates a weakening of the C=O bond, which can occur if the oxygen atom participates in intermolecular bonding. mdpi.com The analysis of these spectral shifts, often complemented by computational studies, can provide detailed information on the strength and nature of interactions between adjacent molecules in the crystal lattice. researchgate.net

X-ray Diffraction for Solid-State Structural Elucidation

Single Crystal X-ray Diffraction for Precise Bond Lengths and Angles

Single crystal X-ray diffraction (SC-XRD) analysis allows for the precise measurement of atomic coordinates within the crystal lattice, from which exact bond lengths and angles can be calculated. carleton.edu While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related benzamide (B126) structures provides insight into the expected molecular geometry. ias.ac.innih.gov For instance, in N,N-disubstituted benzamides, the amide C-O bond length is typically around 1.23-1.25 Å, and the amide C-N bond is around 1.34-1.36 Å, indicating partial double bond character. mdpi.comnih.gov The C-Cl bond on the benzene (B151609) ring is expected to be approximately 1.74 Å.

Table 2: Illustrative Bond Lengths and Angles from Related Benzamide Crystal Structures Note: This data is representative of N,N-disubstituted benzamides and chlorobenzamides and is provided for illustrative purposes in the absence of specific data for this compound. nih.govmdpi.comnih.gov

| Parameter | Bond/Angle | Typical Value |

| Bond Lengths (Å) | ||

| C=O | 1.23 - 1.25 | |

| C(O)-N | 1.34 - 1.36 | |

| C(aryl)-C(O) | 1.49 - 1.51 | |

| N-C(propyl) | 1.46 - 1.48 | |

| C(aryl)-Cl | ~1.74 | |

| Bond Angles ( °) | ||

| O-C-N | 120 - 122 | |

| C(aryl)-C(O)-N | 118 - 120 | |

| C(O)-N-C(propyl) | ~121 | |

| C(propyl)-N-C(propyl) | ~118 |

Analysis of Conformational Landscape in Crystalline States

The conformation of this compound in the solid state is determined by several key torsional angles. A primary feature is the rotation around the C(aryl)-C(O) bond, which defines the angle between the plane of the phenyl ring and the amide plane. In many benzamides, these two planes are not coplanar due to steric hindrance. nih.gov

Polymorphism and Crystallographic Disorder Phenomena

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. ias.ac.inmdpi.com Molecules with conformational flexibility, like this compound, are often prone to polymorphism. Different conformers of the molecule or different packing arrangements of the same conformer can lead to the formation of various polymorphic forms. mdpi.com

Crystallographic disorder is another phenomenon common in crystals of flexible molecules. researchgate.net This can occur when parts of a molecule, such as the propyl chains in this compound, occupy multiple positions within the crystal lattice. This can be either dynamic (the chains are mobile) or static (different orientations are frozen in different unit cells). Disorder is identified during X-ray structure refinement and provides insight into the molecule's conformational dynamics even within the constraints of the solid state.

Theoretical and Computational Chemistry Studies on 3 Chloro N,n Dipropylbenzamide

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental in understanding the electronic properties and reactivity of 3-chloro-N,N-dipropylbenzamide. These computational techniques provide insights into the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations for Geometry Optimization

Geometry optimization is a critical first step in most quantum chemical studies, aiming to find the lowest energy arrangement of atoms in a molecule. For this compound, both Density Functional Theory (DFT) and Hartree-Fock (HF) methods are employed for this purpose. scirp.orgntnu.no

DFT has become a popular method for studying large organic molecules due to its balance of accuracy and computational cost. sci-hub.se Functionals like B3LYP are commonly used to calculate quantum properties, including the geometry and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. nih.gov The choice of basis set, such as 6-311+G(d,p), is crucial for obtaining reliable results. core.ac.uk

Hartree-Fock, an ab initio method, provides a foundational approach to solving the electronic Schrödinger equation. scirp.org While generally less accurate than DFT for many applications due to the lack of electron correlation, it is still a valuable tool, particularly as a starting point for more advanced calculations. ntnu.no The optimization process in both methods involves finding a minimum on the potential energy surface, which corresponds to the equilibrium geometry of the molecule. ntnu.no

| Method | Key Features | Common Basis Sets | Typical Application |

|---|---|---|---|

| Density Functional Theory (DFT) | Includes electron correlation, good accuracy for cost. | 6-31G(d), 6-311++G(d,p) | Geometry, vibrational frequencies, electronic properties of organic molecules. sci-hub.senih.gov |

| Hartree-Fock (HF) | Does not include electron correlation, computationally less intensive. | STO-3G, 6-31G | Initial geometry optimization, qualitative molecular orbital analysis. scirp.org |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. imperial.ac.ukunesp.br It focuses on the interactions between the HOMO and LUMO of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (Egap) is a crucial descriptor of molecular stability and reactivity. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations, often using the B3LYP functional, can predict these orbital energies. nih.govresearchgate.net From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, and chemical hardness, which further quantify the molecule's reactivity. researchgate.net

| Property | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap (Egap) | Energy difference between LUMO and HOMO. | Indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, prone to nucleophilic attack. researchgate.net

For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The analysis of Mulliken charges, derived from computational methods, provides a quantitative measure of the partial charge on each atom, complementing the qualitative picture from the MEP map. researchgate.net This information is crucial for understanding intermolecular interactions.

Conformational Analysis and Molecular Flexibility

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound explores the different spatial arrangements of its atoms and the energy associated with them.

Potential Energy Surface Scans for Rotational Barriers

The rotation around single bonds in this compound, particularly the C-N amide bond and the bonds within the propyl chains, is not entirely free. These rotations are associated with energy barriers that can be investigated using potential energy surface (PES) scans. mdpi.com

By systematically rotating a specific dihedral angle and calculating the energy at each step, a profile of energy versus the angle of rotation can be generated. mdpi.com The peaks on this profile correspond to the transition states for rotation and their height represents the rotational energy barrier. These barriers determine the rate of interconversion between different conformers at a given temperature. For similar amide-containing molecules, these barriers can be significant enough to allow for the existence of distinct conformers at room temperature. mdpi.com

Dynamic Behavior through Molecular Dynamics Simulations

While quantum chemical calculations often focus on static molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, often in a simulated solvent environment. rsc.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes, molecular flexibility, and interactions with surrounding solvent molecules. rsc.org

For this compound, an MD simulation could reveal how the propyl chains fold and move, how the molecule interacts with water or other solvents, and the time-averaged distribution of different conformers. This provides a more realistic picture of the molecule's behavior in a biological or chemical system.

Intermolecular Interactions and Hydrogen Bonding Networks

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, including its crystal packing, melting point, and solubility. For this compound, a molecule containing a polar amide group, an aromatic ring with a chloro-substituent, and flexible propyl chains, a variety of non-covalent interactions would be expected to govern its assembly in the solid state.

However, without experimental or computational data, the specific geometry, strength, and prevalence of these interactions in this compound remain purely speculative.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution to characterize chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) between atoms, one can quantify the nature and strength of these interactions.

A QTAIM analysis of a computationally modeled dimer or cluster of this compound molecules would involve:

Topological Analysis: Identifying BCPs and ring critical points (RCPs) to map the network of interactions.

Electron Density (ρ) and Laplacian of Electron Density (∇²ρ): The values of these properties at the BCPs would help to classify the interactions. For instance, low ρ and positive ∇²ρ values are characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces.

Table 1: Hypothetical QTAIM Parameters for Intermolecular Interactions in this compound

| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| C-H···O | 0.005 - 0.035 | > 0 |

| C-Cl···O | 0.002 - 0.020 | > 0 |

| π-π stacking | ~0.001 - 0.010 | > 0 |

Note: The data in this table is hypothetical and represents typical ranges for such interactions. No specific data for this compound has been found.

Energy Decomposition Analysis of Non-Covalent Interactions

Energy Decomposition Analysis (EDA) is a computational technique used to partition the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. This provides a quantitative understanding of the driving forces behind intermolecular association.

Table 2: Hypothetical Energy Decomposition Analysis for a this compound Dimer (in kcal/mol)

| Energy Component | Hypothetical Value |

| Electrostatic | -5.0 to -10.0 |

| Exchange-Repulsion | +8.0 to +15.0 |

| Polarization | -1.0 to -3.0 |

| Dispersion | -10.0 to -20.0 |

| Total Interaction Energy | -8.0 to -18.0 |

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Computational Prediction of Crystal Structures and Polymorphs

Crystal structure prediction (CSP) is a computational methodology that aims to predict the most stable crystal packing arrangements of a molecule from its chemical diagram alone. chemscene.com This is particularly important in the pharmaceutical and materials science fields, where different crystal forms (polymorphs) can have different physical properties.

A CSP study on this compound would involve:

Conformational Analysis: Identifying the low-energy conformations of the flexible molecule.

Crystal Packing Search: Generating a large number of plausible crystal structures in various space groups.

Lattice Energy Minimization: Optimizing the generated structures using force fields or quantum mechanical methods to rank them by stability.

The results of a CSP study would be a crystal energy landscape, showing the relative energies of the predicted polymorphs. This landscape could then guide experimental efforts to crystallize and identify different solid forms of the compound. Given the flexibility of the dipropylamino group and the potential for various intermolecular interactions, it is plausible that this compound could exhibit polymorphism. However, no such computational or experimental studies are currently available in the public domain.

Molecular Mechanism Research Involving Benzamide Scaffolds

Investigation of Ligand-Biomolecule Interaction Mechanisms

The benzamide (B126) core provides a versatile framework that can be chemically modified to achieve specific interactions with biological macromolecules like proteins and enzymes. Understanding these interactions at a molecular level is fundamental to designing effective therapeutic agents and research tools.

Molecular recognition between a benzamide ligand and its target biomolecule is governed by a combination of non-covalent interactions. Computational methods, such as molecular docking, and experimental techniques are used to elucidate these binding events.

Studies on various benzamide derivatives have revealed key interaction patterns:

Hydrogen Bonding: The amide group (-CONH-) inherent to the benzamide scaffold is a critical functional group for forming hydrogen bonds. For instance, in the inhibition of the bacterial cell division protein FtsZ, the amide group of 2,6-difluorobenzamide (B103285) derivatives can act as both a hydrogen bond donor (from the -NH₂) and an acceptor (from the carbonyl oxygen), interacting with residues like Val207, Asn263, and Leu209. mdpi.com Similarly, in the context of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition, multiple hydrogen bond interactions between the benzamide derivative and the catalytic pocket are crucial for firm binding. nih.gov

Hydrophobic and Steric Interactions: The aromatic ring of the benzamide scaffold frequently engages in hydrophobic interactions with nonpolar residues in the binding site. ingentaconnect.com For example, in binding to Histone Deacetylase 2 (HDAC2), the benzamide moiety's phenyl ring interacts with a hydrophobic surface formed by Phe-155 and Pro-34. researchgate.net Docking studies with DNA gyrase have also highlighted the prevalence of hydrophobic interactions involving the tail-end hydrophobic rings of benzamide inhibitors. ingentaconnect.com

Halogen Bonding: The presence of halogen substituents, such as the chlorine atom in 3-chloro-N,N-dipropylbenzamide, can lead to halogen bonding. This is an interaction where the halogen atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on the protein. jst.go.jp Structural analysis of brominated methoxyphenylbenzamide isomers has shown that the bromine atom plays a significant role in interactions with protein residues, with its effectiveness depending on its position on the ring. jst.go.jp

π-π Stacking: The aromatic ring can also participate in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the target protein. In the development of glucokinase activators, π-π stacking between the phenyl group of a benzamide derivative and TYR214 was observed. nih.gov

Table 1: Examples of Benzamide Derivatives and Their Binding Interactions

| Derivative/Target | Key Interacting Residues | Type of Interaction |

|---|---|---|

| 2,6-difluorobenzamide / FtsZ | Val207, Asn263, Leu209 | Hydrogen Bonding |

| Benzamide derivative / PARP-1 | Catalytic Pocket Residues | Hydrogen Bonding |

| Benzamide derivative / HDAC2 | Phe-155, Pro-34 | Hydrophobic Interaction |

| Benzamide derivative / DNA Gyrase | Catalytic Site Residues | Hydrophobic, Hydrogen Bonding |

| Benzamide derivative / Glucokinase | TYR214, ARG63 | π-π Stacking, Hydrogen Bonding |

Amine Group: An amino group (-NH₂) in the ortho position of the benzamide moiety is often a critical pharmacophoric element for HDAC inhibitors. nih.gov This group can form essential hydrogen bonds within the enzyme's active site, and its absence often leads to a complete loss of inhibitory potency against class I HDACs. nih.gov

Halogens (Cl, F, Br): Halogen atoms influence the electronic properties of the aromatic ring and can participate in halogen bonds. jst.go.jp A trifluoromethyl group on the capping group of certain HDAC inhibitors was incorporated to exploit the enzyme's surface topology. tandfonline.com The position of a chlorine atom can significantly alter binding modes. nih.gov

Hydroxyl Group (-OH): The hydroxyl group can act as both a hydrogen bond donor and acceptor. In studies of tris-benzamides as estrogen receptor modulators, the presence and position of a hydroxyl group were critical for binding affinity and biological activity. acs.org

Alkyl Groups (e.g., Propyl): The N,N-dipropyl groups on this compound are bulky and hydrophobic. Such groups can influence solubility and engage in van der Waals or hydrophobic interactions within a binding pocket, potentially contributing to binding affinity and selectivity. ingentaconnect.comresearchgate.net

Elucidation of Molecular Recognition Events and Binding Modes

Benzamide Derivatives as Chemical Probes for Cellular Pathway Elucidation

The tunability of the benzamide scaffold makes it an excellent starting point for designing chemical probes—small molecules used to study and manipulate biological systems. These probes can help elucidate cellular pathways and validate new drug targets.

The development of selective chemical probes requires a careful design strategy to ensure they interact specifically with the intended target over other biomolecules.

Target-Specific Pharmacophore: The design often starts with a known pharmacophore for a specific target family. For example, the aminophenyl-benzamide headgroup is a known zinc-binding group (ZBG) for HDAC inhibitors. nih.govtandfonline.com For melanoma imaging, the benzamide structure shows a high affinity for melanin. plos.org

Modular Synthesis: A modular or combinatorial chemistry approach is often employed, where different fragments of the molecule (e.g., the headgroup, linker, and capping group) can be systematically varied. tandfonline.com This allows for the rapid generation of a library of compounds that can be screened for potency and selectivity.

Exploiting Structural Differences: Selectivity is often achieved by designing parts of the molecule that interact with regions of the target that are not conserved across related proteins. For class I HDACs, subtle differences in the enzyme pocket can be exploited to develop isoform-selective inhibitors. tandfonline.com

Incorporation of Reporter/Reactive Groups: For certain applications, probes are designed with additional functionalities. Photoaffinity labeling probes incorporate a photoreactive group (like an azido (B1232118) group) that forms a covalent bond with the target upon UV irradiation, allowing for definitive identification of the binding protein. ebi.ac.uk Fluorescent probes incorporate fluorophores to allow for imaging and detection of targets like β-amyloid plaques. nih.gov

Table 2: Design Features of Benzamide-Based Chemical Probes

| Probe Type | Target | Key Design Feature(s) | Purpose |

|---|---|---|---|

| HDAC Inhibitor | HDAC1/2 | Aminophenyl-benzamide headgroup, trifluoromethyl capping group | Achieve isoform selectivity |

| Melanoma Imaging Agent | Melanin | Benzamide core with a chelator for a radioisotope (e.g., ⁶⁸Ga) | Diagnostic imaging (PET) |

| Photoaffinity Probe | HDAC2 | Benzamide scaffold with an aryl azido group and biotin (B1667282) tag | Covalently label and identify the target protein |

| Fluorescent Probe | β-amyloid plaques/Tau tangles | Difluoroboron-benzamide derivative | Near-infrared (NIR) imaging of Alzheimer's disease markers |

Once a probe is designed, various methods are used to confirm its engagement with the intended target and to understand the downstream cellular consequences.

Photoaffinity Labeling: This is a powerful technique to directly investigate probe-target interactions. A study on photoreactive benzamide probes for HDAC2 demonstrated that the probes could efficiently crosslink to the enzyme upon photo-irradiation, confirming direct target engagement. ebi.ac.uk These probes were also shown to be cell-permeable and target nuclear HDACs. ebi.ac.uk

In Vitro Enzymatic Assays: The most direct way to confirm engagement is to measure the probe's effect on the target's activity in a purified system. Numerous studies use enzymatic assays to determine the inhibitory concentration (IC₅₀) of benzamide derivatives against their target enzymes, such as HDACs or PARP-1. nih.govtandfonline.com

Cellular and In Vivo Imaging: Fluorescently labeled or radiolabeled benzamide probes allow for the visualization of target engagement in living cells or whole organisms. For example, a near-infrared fluorescent probe based on a benzamide scaffold was used to specifically stain β-amyloid plaques and tau tangles in brain tissue from transgenic mice, confirming its utility for in vivo imaging. nih.gov

Molecular Docking and Dynamics Simulations: Computational studies provide insights into the precise binding mode and can help explain the observed activity and selectivity. nih.govmdpi.com Dynamic simulations can reveal how the binding of a benzamide derivative might alter the flexibility and conformation of the target enzyme, thereby inhibiting its function. mdpi.com

Structure Research Property Relationships Srpr of Chlorinated N,n Dialkylbenzamides

Impact of Chlorine Substitution Position on Electronic and Steric Properties

Table 1: Comparative Effects of Chlorine Substitution on the Benzamide (B126) Ring

| Substitution Position | Primary Electronic Effect | Relative Steric Hindrance (near amide) | Impact on Reactivity |

| Ortho (2-Chloro) | Strong -I, Weak +R | High | Can hinder reactions at the carbonyl group; influences amide bond conformation. researchgate.netacs.org |

| Meta (3-Chloro) | Strong -I | Low | Modulates ring electron density, affecting aromatic substitution patterns. smolecule.com |

| Para (4-Chloro) | Strong -I, Weak +R | Negligible | Affects electronic properties of the entire molecule, can participate in halogen bonding. smolecule.com |

Influence of the N,N-Dipropyl Group on Molecular Conformation and Interaction Landscape

The N,N-dipropyl group attached to the amide nitrogen is a key structural feature that profoundly shapes the molecular conformation and interaction potential of 3-chloro-N,N-dipropylbenzamide. These two propyl chains are significantly bulkier than the hydrogen atoms found in an unsubstituted amide or the smaller alkyl groups in related compounds. This steric bulk restricts rotation around the C(O)-N amide bond, which typically has a high rotational barrier due to its partial double bond character. sci-hub.se

The conformation of the N,N-dipropyl group creates a specific three-dimensional "interaction landscape" around the amide moiety. The flexible propyl chains can adopt various conformations, influencing how the molecule presents itself for intermolecular interactions. sci-hub.se These alkyl chains significantly increase the lipophilicity and hydrophobic character of the molecule. nih.govmdpi.com This increased hydrophobicity governs the compound's solubility in nonpolar solvents and its partitioning behavior between aqueous and lipid phases, a critical factor in many applications. mdpi.comnih.gov In the solid state, the size and shape of the dipropyl group are determining factors in the efficiency of crystal packing and the types of intermolecular forces, such as van der Waals interactions, that stabilize the crystal lattice. dcu.ie The combination of the polar, electron-rich amide core and the nonpolar, hydrophobic dipropyl groups creates a molecule with distinct regions for different types of non-covalent interactions.

Correlation between Structural Motifs and Spectroscopic Signatures

The structural features of this compound give rise to characteristic signals in various spectroscopic analyses, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These spectroscopic signatures provide a fingerprint for the molecule, allowing for its identification and the confirmation of its structural motifs. ontosight.aiontosight.ai

In IR spectroscopy, the most prominent feature of a benzamide is the strong absorption band corresponding to the C=O stretching vibration (Amide I band), typically found in the region of 1630-1680 cm⁻¹. The exact frequency is sensitive to the electronic environment; the electron-withdrawing nature of the 3-chloro substituent can influence this absorption. Other key signals include the C-N stretching vibration of the tertiary amide and the C-Cl stretching vibration. researchgate.netresearchgate.net

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. rsc.org In the ¹H NMR spectrum, the aromatic protons exhibit complex splitting patterns in the downfield region (typically 7.0-8.0 ppm), with chemical shifts influenced by the meta-chlorine substituent. The protons of the N,N-dipropyl group appear in the upfield region, showing characteristic signals for the methylene (B1212753) (CH₂) and methyl (CH₃) groups. In the ¹³C NMR spectrum, distinct signals are observed for the carbonyl carbon (around 170 ppm), the aromatic carbons (120-140 ppm), and the aliphatic carbons of the propyl chains. chemicalbook.com The chemical shift of each carbon is uniquely affected by its local electronic environment, making NMR a powerful tool for structural elucidation. researchgate.net

Table 2: Predicted and Observed Spectroscopic Data for N,N-Dialkylbenzamides

| Spectroscopic Technique | Functional Group / Atom | Typical Chemical Shift / Frequency | Notes for this compound |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~171.7 ppm | The electronic environment is influenced by both the aromatic ring and the N-alkyl groups. rsc.org |

| Aromatic Carbons (C-Cl) | ~134 ppm | The carbon directly attached to chlorine is deshielded. | |

| Aromatic Carbons (C-H) | 125-130 ppm | Shifts are influenced by the inductive effect of the chlorine atom. rsc.org | |

| Aliphatic Carbons (-NCH₂) | ~46-51 ppm | Represents the methylene groups adjacent to the nitrogen. rsc.org | |

| IR Spectroscopy | Amide C=O Stretch | 1630-1680 cm⁻¹ | A strong, characteristic band. Its position can be affected by conjugation and substituents. |

| C-Cl Stretch | 600-800 cm⁻¹ | Typically found in the fingerprint region. |

Computational Modeling of Structure-Dependent Parameters

Computational chemistry provides powerful tools for predicting and analyzing the properties of molecules like this compound, offering insights that complement experimental data. These methods are particularly useful in establishing quantitative structure-property relationships.

Predictive Models for Molecular Descriptors

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, relies on the calculation of molecular descriptors. leidenuniv.nlnih.gov These descriptors are numerical values that encode different aspects of a molecule's structure, including its topology, geometry, and electronic properties. igi-global.comnih.gov For a series of substituted benzamides, QSAR models can be developed to correlate these descriptors with specific physical, chemical, or biological activities. scispace.com

Commonly used descriptor classes include:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of rotatable bonds. talete.mi.it

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching (e.g., molecular connectivity indices). nih.gov

Geometrical Descriptors: These 3D descriptors relate to the size and shape of the molecule.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information on electronic properties like HOMO/LUMO energies, partial charges, and dipole moment. sci-hub.seingentaconnect.com

Specialized software can calculate hundreds of such descriptors, which can then be used to build predictive models that help in understanding which structural features are most important for a given property. researchgate.netarxiv.org

Table 3: Selected Calculated Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated Value | Significance |

| Constitutional | Molecular Weight | 239.74 g/mol | Basic physical property of the molecule. echemi.com |

| Physicochemical | XLogP3 | 3.8 | A measure of hydrophobicity/lipophilicity. echemi.com |

| Topological | Number of Rotatable Bonds | 6 | Indicates molecular flexibility. |

| Electronic | Polar Surface Area (PSA) | 20.3 Ų | Relates to hydrogen bonding potential and permeability. echemi.com |

Hydrophobicity Parameter Analysis in Substituted Benzamides

Hydrophobicity is a fundamental physicochemical property that significantly influences the behavior of a molecule. It is commonly quantified by the logarithm of the octanol-water partition coefficient (logP). silae.it In substituted benzamides, logP is highly dependent on the nature and position of the substituents on both the aromatic ring and the amide nitrogen. nih.govnih.gov

Table 4: Hydrophobicity Contributions in Substituted Benzamides

| Compound | logP (Experimental/Calculated) | Contribution of Substituent (π value) |

| Benzene (B151609) | 2.13 | Parent Molecule. silae.it |

| Chlorobenzene | 2.84 | π(Cl) = +0.71. silae.it |

| Benzamide | 0.64 | π(CONH₂) = -1.49. silae.it |

| This compound | ~3.8 (Calculated XLogP3) echemi.com | The combined positive π values of the 3-Cl and N,N-dipropyl groups significantly increase hydrophobicity over benzamide. |

Applications of Benzamide Derivatives As Advanced Chemical Tools

Development as Molecular Probes for Advanced Imaging Techniques (e.g., Positron Emission Tomography)

Benzamide (B126) derivatives have been extensively investigated as molecular probes for non-invasive imaging techniques like Positron Emission Tomography (PET). koreascience.kr PET imaging allows for the visualization and quantification of biochemical processes in vivo, and its effectiveness relies on the development of specific radiotracers that target particular biomarkers. koreascience.kr The benzamide scaffold has proven to be an excellent platform for creating such tracers, particularly for the detection of malignant melanoma. pnas.orgresearchgate.net

The design of benzamide-based PET probes typically involves a modular approach, modifying three key components: the benzamide core, an aliphatic linker, and an amine residue. pnas.org These modifications aim to optimize radiochemical yield, binding affinity for the target, and pharmacokinetic properties like tumor uptake and background clearance. pnas.org The synthesis involves incorporating a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F) or Gallium-68 (⁶⁸Ga), into the benzamide molecule. pnas.orgpnas.org

For instance, ¹⁸F-labeling can be achieved through nucleophilic substitution reactions. pnas.orggoogle.com.na Researchers have successfully synthesized probes like N-(2-(dimethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide ([¹⁸F]DMPY2) by performing direct radiofluorination on a bromo precursor, achieving radiochemical yields of approximately 15-20%. pnas.orgpnas.org Another approach involves a two-step process where a precursor like N-succinimidyl 4-¹⁸F-fluorobenzoate is first synthesized and then reacted with an appropriate amine to yield the final product, such as ¹⁸F-N-[2-(diethylamino)ethyl]-4-fluoro-Benzamide (¹⁸F-FBZA). nih.govnih.govresearchgate.net

Probes labeled with ⁶⁸Ga are also common. plos.org This involves synthesizing a benzamide derivative conjugated with a chelating agent like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). koreascience.krplos.org The DOTA-conjugated precursor is then chelated with ⁶⁸Ga, often at elevated temperatures and controlled pH, to produce the final radiotracer with high radiochemical purity and yield. plos.orgresearchgate.net

Table 1: Examples of Radiolabeled Benzamide PET Probes

| Probe Name | Radionuclide | Key Findings | Citations |

| [¹⁸F]DMPY2 | ¹⁸F | Showed strong tumor uptake (24.8% ID/g at 60 min), prolonged retention, and rapid background clearance in melanoma models. | pnas.orgpnas.org |

| ¹⁸F-DMFB | ¹⁸F | Demonstrated high melanin-targeting ability and allowed visualization of metastatic lesions with a high tumor-to-background ratio. | nih.govresearchgate.net |

| [¹²³I]14d | ¹²³I | Exhibited tumor uptake of 9-12 %ID/g at 6 h with standardized uptake values >100 between 24 and 72 h post-injection. | acs.org |

| ⁶⁸Ga-MI-0202C1 | ⁶⁸Ga | Successfully visualized B16F10 xenografts in microPET imaging with selective uptake in melanin-producing cells. | plos.org |

A significant application of radiolabeled benzamides is in the imaging of malignant melanoma. This capability is based on the selective affinity of benzamide analogs for melanin, a pigment produced in high amounts by most melanoma cells. pnas.orgresearchgate.netplos.org This specific binding allows the radiotracers to accumulate in melanoma tumors, making them visible during a PET scan. nih.gov

The mechanism of this affinity allows benzamide derivatives to serve as effective agents for both diagnosing primary tumors and detecting metastatic lesions. nih.gov Studies have shown that the uptake of these probes, such as ⁶⁸Ga-MI-0202C1, is significantly higher in melanoma cells stimulated to produce melanin, confirming the selectivity of this targeting strategy. plos.org Similarly, probes like ¹⁸F-FBZA have been used to clearly identify melanotic lesions in both primary and pulmonary metastasis tumor models in mice. nih.govresearchgate.net The high tumor-to-background contrast achieved with these agents is crucial for accurate diagnosis and staging of the disease. pnas.orgnih.gov This melanin-targeting approach has been a cornerstone of benzamide probe development for over two decades, leading to clinical trials for some derivatives. nih.govaacrjournals.org

Design and Synthesis of Radiolabeled Benzamide Probes

Utilization in Materials Science Research

The adaptable structure of benzamide derivatives also lends itself to applications in materials science, although specific research on 3-chloro-N,N-dipropylbenzamide in this area is not widely documented. The potential is primarily seen in the development of dyes, pigments, and novel semiconductor materials. ontosight.aijustia.com

Certain benzamide derivatives possess chromophoric properties, meaning they can absorb and emit light, making them candidates for use as dyes and pigments. ontosight.aievitachem.com This property is typically introduced by attaching specific functional groups to the benzamide core. For example, the inclusion of a phenylazo group can impart color to the molecule. ontosight.ai

Research into donor-acceptor (D-A) structured benzamide dyes has shown that their photophysical properties can be finely tuned. researchgate.net By altering the donor and acceptor components within the molecule, scientists can create dyes that emit light across a broad spectrum, from blue to red. researchgate.net These dyes often exhibit positive solvatochromism, where their emission color changes depending on the polarity of the solvent. Some of these materials also display aggregation-induced emission (AIE), a phenomenon where they become more fluorescent in an aggregated or solid state, which is a valuable property for various optical applications. researchgate.net

The field of organic electronics is exploring the use of π-conjugated, donor-acceptor (D-A) small molecules, including benzamide derivatives, for creating semiconductor materials. justia.comresearchgate.net These materials are attractive due to their potential for convenient synthesis, thermal stability, and tunable electrochemical properties. researchgate.net

Theoretical and experimental studies on certain benzamide derivatives have focused on their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net These energy levels are critical for determining a material's potential as a semiconductor. For example, some benzamide-based dyes have been found to have LUMO energy levels that are comparable to known n-type materials, suggesting their suitability for use in organic electronics. researchgate.net Further investigations into the structural and electronic properties of various benzamide derivatives continue to explore their potential in this advanced materials field. hal.science

Chromophoric Properties for Dye and Pigment Research

Application in Stereochemical and Chiroptical Studies

The benzamide chromophore is a powerful tool in stereochemical analysis, particularly using circular dichroism (CD). nih.govresearchgate.net This technique measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules.

The benzoyl group is widely used to derivatize primary amines, as its well-defined geometry allows for reliable stereochemical assignments using the exciton (B1674681) chirality method. nih.govresearchgate.net However, research has shown that the application of this method to benzamides derived from secondary amines (which result in tertiary benzamides like this compound) requires careful consideration. nih.gov

Studies using benzoyl derivatives of amino alcohols and diamines have demonstrated that the exciton Cotton effects observed in the 210-250 nm range for secondary and tertiary benzamides are generally of opposite sign. nih.gov This critical difference is attributed to different conformational equilibria of the amide C-N bond in the two types of benzamides. nih.govresearchgate.net This distinct chiroptical behavior can be leveraged to determine the absolute configuration of molecules containing a tertiary benzamide group by analyzing the CD spectra. nih.govamu.edu.pl

Table 2: Chiroptical Properties of Benzamide Derivatives

| Benzamide Type | Amine Precursor | Conformational Feature | Implication for Circular Dichroism | Citations |

| Secondary Benzamide | Primary Amine | Defined geometry and conformation. | Reliable assignments based on the exciton chirality method. | nih.govresearchgate.net |

| Tertiary Benzamide | Secondary Amine | Different conformational equilibrium of the amide C-N bond compared to secondary benzamides. | Exciton Cotton effects are generally of opposite sign to those of secondary benzamides. | nih.govresearchgate.netamu.edu.pl |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chromophore in a chiral environment. The resulting CD spectrum provides information about the absolute configuration and conformation of molecules.

The benzamide group is a well-established and reliable chromophore for these studies due to its defined geometry and conformational properties. nih.govresearchgate.netnih.gov When a benzamide derivative, such as the theoretical application of this compound, is used to derivatize a chiral molecule (for example, an amino alcohol or a diamine), it acts as a "reporter" group. The electronic transitions of the benzamide chromophore become sensitive to the chiral environment, resulting in characteristic CD signals known as Cotton effects.

For benzamides, the relevant electronic transition for CD studies is typically the π → π* transition of the aromatic ring. In the case of this compound, the presence of the chloro-substituent on the benzene (B151609) ring can influence the energy and intensity of this transition, potentially enhancing the resulting CD signals.

A critical aspect in the analysis of CD spectra of benzamides is the conformation around the amide C-N bond. Tertiary benzamides, like this compound, exhibit different conformational equilibria compared to secondary benzamides. researchgate.netnih.gov This difference can lead to opposite signs in the observed Cotton effects between the two classes of derivatives. researchgate.netnih.gov Therefore, a careful conformational analysis, often supported by NMR spectroscopy and computational modeling, is crucial for the reliable correlation of the CD spectrum to the absolute configuration of the parent molecule. researchgate.netnih.gov

Below is an illustrative table representing the type of data that could be obtained from a CD spectroscopic analysis of a chiral compound derivatized with a benzamide.

| Derivative | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| Benzamide of (R)-amine | 245 | +15,000 |

| Benzamide of (R)-amine | 220 | -25,000 |

| Benzamide of (S)-amine | 245 | -14,800 |

| Benzamide of (S)-amine | 220 | +25,200 |

Note: This table is for illustrative purposes only and does not represent experimental data for this compound.

Exciton Chirality Methodologies

The exciton chirality method is a powerful non-empirical approach within CD spectroscopy for determining the absolute configuration of molecules containing two or more chromophores. This method relies on the through-space interaction, or "exciton coupling," between the electric transition dipole moments of the chromophores. The spatial arrangement of these chromophores in a chiral manner leads to a splitting of the CD bands into a characteristic bisignate (two-signed) signal, referred to as an exciton couplet.

The sign of this exciton couplet (positive for a positive first Cotton effect at longer wavelength followed by a negative second Cotton effect at shorter wavelength, and negative for the opposite) is directly related to the helicity of the interacting transition dipole moments. mertenlab.de This, in turn, can be correlated with the absolute configuration of the stereogenic centers that dictate the spatial orientation of the chromophores.

Benzamide derivatives are excellent tools for the exciton chirality method. nih.govresearchgate.netnih.gov In a typical application, a molecule with multiple functional groups, such as a diol or diamine, is derivatized with two benzoyl groups. If this compound were to be used in such a scenario, the two 3-chlorobenzoyl chromophores would be introduced into the molecule. The interaction between the π → π* transitions of the two aromatic rings would give rise to an exciton-coupled CD spectrum.

The reliability of the exciton chirality method with benzamides stems from the well-defined direction of the electric transition dipole moment along the long axis of the benzamide chromophore. mertenlab.de However, for tertiary benzamides like this compound, the conformational flexibility around the C-N amide bond must be considered, as it can influence the relative orientation of the transition dipole moments and, consequently, the sign of the exciton couplet. researchgate.netnih.gov

Research has shown that the exciton Cotton effects for secondary and tertiary benzamides can be of opposite signs due to these conformational differences. researchgate.netnih.gov Therefore, when applying the exciton chirality method with tertiary benzamides, it is often necessary to augment the analysis with computational studies or NMR data to determine the preferred conformation and ensure a correct stereochemical assignment. researchgate.netnih.gov

The following table illustrates the kind of results expected from an exciton chirality study on a chiral diamine derivatized with a benzamide.

| Derivative | First Cotton Effect (nm, Δε) | Second Cotton Effect (nm, Δε) | Exciton Couplet Sign | Inferred Chirality |

| Dibenzamide of (1R,2R)-diamine | 250, +10 | 225, -18 | Positive | Clockwise |

| Dibenzamide of (1S,2S)-diamine | 250, -9.8 | 225, +17.5 | Negative | Counter-clockwise |

Note: This table is for illustrative purposes only and does not represent experimental data for this compound.

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Benzamide (B126) Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing the efficiency and accuracy of designing and identifying novel therapeutic agents. researchgate.net These technologies are increasingly being applied to the design of benzamide derivatives to accelerate the discovery of new molecules with desirable properties. nih.govspringernature.com

The use of AI extends to de novo drug design, where algorithms generate entirely new molecular structures with optimized properties. nih.govfrontiersin.org These generative models can explore a vast chemical space to propose novel benzamide structures that may not have been conceived through traditional medicinal chemistry approaches. nih.gov The goal is to produce novel and relevant molecular structures that go beyond simple scaffold replacement. nih.gov By integrating AI and ML, the design-make-test-analyze cycle in drug discovery can be significantly accelerated, leading to the faster identification of lead compounds. mdpi.com

Table 1: Applications of AI/ML in Benzamide Research

| AI/ML Application | Description | Potential Impact on Benzamide Research |

|---|---|---|

| Predictive Modeling | Using algorithms to predict properties like bioactivity, toxicity, and pharmacokinetics based on chemical structure. mdpi.com | Rapidly screen virtual libraries of benzamide derivatives to identify candidates with high potential for success. |

| De Novo Design | Generative models create novel molecular structures with desired characteristics. nih.govfrontiersin.org | Discovery of entirely new benzamide scaffolds with improved efficacy and safety profiles. |

| Lead Optimization | AI tools suggest modifications to a lead compound to improve its properties. springernature.com | Efficiently refine the structure of a promising benzamide candidate to enhance its therapeutic potential. |

| Synthesis Planning | AI algorithms can predict viable synthetic routes for complex molecules. researchgate.net | Streamline the synthesis of novel benzamide derivatives, making the process more efficient. |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring

Understanding the mechanism and kinetics of chemical reactions is crucial for optimizing synthesis and ensuring product quality. Advanced spectroscopic techniques are now enabling the real-time, in-situ monitoring of benzamide synthesis, providing unprecedented insights into reaction pathways. acs.orgthieme-connect.com

Techniques such as in-line Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow chemists to follow the progress of a reaction as it happens, without the need to withdraw samples. thieme-connect.comsmolecule.com This is particularly valuable in flow chemistry setups, where continuous monitoring is essential for process control and optimization. smolecule.com For example, in-line IR can track the conversion of reactants into the benzamide product by monitoring specific vibrational frequencies, such as the disappearance of a starting material's functional group and the appearance of the amide bond. thieme-connect.com

Real-time monitoring provides detailed kinetic data that can be used to build accurate reaction models. acs.orgsmolecule.com This information helps in identifying reaction intermediates, understanding the influence of various parameters like temperature and catalyst concentration, and optimizing conditions to maximize yield and minimize impurities. acs.org These methods increase both the signal-to-noise ratio and the number of kinetic data points, offering a more detailed picture of the reaction dynamics. acs.org

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Spectroscopic Technique | Principle | Application in Benzamide Synthesis |

|---|---|---|

| In-line Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. thieme-connect.com | Real-time tracking of functional group transformations to monitor reaction progress and completion. smolecule.com |

| In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes the magnetic properties of atomic nuclei to provide detailed structural information. acs.org | Provides quantitative and qualitative data on reactants, intermediates, and products to elucidate reaction mechanisms. acs.orgthieme-connect.com |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light to probe vibrational modes. | In-situ monitoring of reaction kinetics and identifying the formation of specific chemical bonds. thieme-connect.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Can be coupled with other techniques to provide real-time analysis of reaction components and byproducts. thieme-connect.com |

Green and Sustainable Synthesis of Complex Benzamide Architectures

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals, aiming to reduce the environmental impact of chemical processes. acs.org For complex benzamide architectures, researchers are exploring more sustainable synthetic routes that are safer, more efficient, and use renewable resources. researchgate.netnsf.gov

One approach involves the use of environmentally benign solvents, such as water, or conducting reactions under solvent-free conditions. researchgate.net For example, a study demonstrated the synthesis of benzamide-dioxoisoindoline derivatives using ultrasound irradiation in water without a catalyst, highlighting a greener alternative to conventional methods. researchgate.net Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and improve yields for benzamide derivatives. smolecule.com

Computational Methodologies for High-Throughput Screening of Benzamide Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds against a biological target. pnas.orgnih.gov Computational methodologies play a crucial role in managing and interpreting the vast datasets generated by HTS, as well as in prioritizing compounds for screening. researchgate.net

Virtual screening, which uses computational methods to screen large libraries of virtual compounds, is often the first step in identifying potential hits. researchgate.net Techniques like molecular docking are used to predict how well a compound, such as a benzamide derivative, will bind to a specific protein target. researchgate.net This allows researchers to focus experimental screening efforts on compounds that are most likely to be active.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool used to develop mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.netresearchgate.net These models can be used to predict the activity of new benzamide derivatives and to guide the design of more potent compounds. By integrating computational approaches with experimental HTS, researchers can more efficiently navigate the vast chemical space and accelerate the discovery of new benzamide-based therapeutics. pnas.org The development of quantitative HTS (qHTS) further enhances this process by generating concentration-response curves for thousands of compounds in a single experiment, providing rich data for identifying promising leads directly from the primary screen. pnas.org

Table 3: Computational Screening Methodologies

| Methodology | Description | Role in Screening Benzamide Libraries |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net | Ranks benzamide derivatives based on their predicted binding affinity to a biological target, prioritizing them for experimental testing. |

| Virtual Screening | Computationally screens large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. researchgate.net | Efficiently filters vast compound databases to select a focused set of benzamides for HTS. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net | Predicts the activity of untested benzamide compounds and helps in designing new derivatives with improved properties. |

| Quantitative High-Throughput Screening (qHTS) | Generates concentration-response data for a large number of compounds in a primary screen. pnas.org | Provides detailed pharmacological profiles of benzamide libraries, enabling rapid identification of activators and inhibitors and elucidation of structure-activity relationships. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.